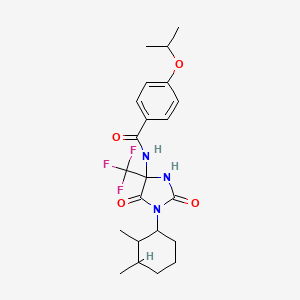

C22H28F3N3O4

Description

Contextualization within Contemporary Chemical Biology and Medicinal Chemistry

In the fields of chemical biology and medicinal chemistry, Zabofloxacin is significant due to its mechanism of action and its activity against resistant bacterial strains. Like other fluoroquinolones, Zabofloxacin functions by inhibiting essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. patsnap.compatsnap.com These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. patsnap.compatsnap.com By targeting both enzymes, Zabofloxacin disrupts these vital cellular processes, ultimately leading to bacterial cell death. patsnap.compatsnap.com

This dual-targeting mechanism is a key area of interest in medicinal chemistry as it can be effective against both Gram-positive and Gram-negative bacteria. patsnap.com Zabofloxacin has demonstrated bactericidal effects against major respiratory tract pathogens, including Streptococcus pneumoniae, Staphylococcus aureus, Haemophilus influenzae, and Moraxella catarrhalis. nih.govmdpi.com Notably, it has also shown activity against fluoroquinolone-resistant S. aureus and Neisseria gonorrhoeae. wikipedia.orgnih.gov The versatility of the quinolone scaffold makes it a subject of significant research interest across multiple scientific disciplines. mdpi.com

Overview of Research Trajectories and Objectives for C22H28F3N3O4

The primary research objective for Zabofloxacin has been to develop a new therapeutic option against difficult-to-treat bacterial infections, particularly those caused by resistant pathogens. nih.gov A significant focus of clinical research has been on its application for respiratory tract infections. patsnap.com

Key research trajectories have included:

Clinical Efficacy Studies: Phase 3 clinical trials have been completed to evaluate the efficacy and safety of Zabofloxacin for the treatment of acute bacterial exacerbation of chronic obstructive pulmonary disease (COPD). patsnap.comdrugbank.com These studies have often compared its performance to other established fluoroquinolones like moxifloxacin (B1663623). drugbank.comnih.gov

Pharmacokinetic Profiling: Research has been conducted to understand the pharmacokinetic properties of different formulations of Zabofloxacin, such as the hydrochloride and aspartate salts. wikipedia.orgmdpi.com

Activity Against Resistant Strains: A major research focus is Zabofloxacin's potent activity against drug-resistant Streptococcus pneumoniae, a common cause of community-acquired pneumonia. nih.gov Studies have shown it to have potent in vitro and in vivo activity against such strains. nih.gov

Future research is likely to continue exploring the potential of Zabofloxacin and its derivatives against a wider range of multidrug-resistant bacteria, a pressing global health challenge. nih.gov

Historical Development of Related Chemical Scaffolds and Their Significance in Research

Zabofloxacin belongs to the broader class of quinolone antibiotics, a family of synthetic antibacterial agents that have been a cornerstone of medicinal chemistry for decades. mdpi.com

First Generation: The development of this class began in the 1960s with the discovery of nalidixic acid, the first quinolone. mdpi.comacs.org These early agents had a limited spectrum of activity, primarily used for urinary tract infections caused by Gram-negative bacteria. acs.org

Emergence of Fluoroquinolones: A major breakthrough occurred in the 1980s with the addition of a fluorine atom at the C-6 position of the quinolone ring, leading to the creation of fluoroquinolones like norfloxacin. mdpi.comacs.orgnih.gov This modification dramatically enhanced antibacterial potency and expanded the spectrum of activity to include a wider range of Gram-negative and Gram-positive pathogens. mdpi.comacs.org

Subsequent Generations: Further structural modifications to the quinolone scaffold have led to the development of several generations of fluoroquinolones, each with improved properties. mdpi.com These modifications have involved various substitutions on the basic bicyclic ring structure to enhance efficacy, improve pharmacokinetics, and overcome emerging resistance mechanisms. nih.govresearchgate.net Compounds like ciprofloxacin, levofloxacin, and moxifloxacin became widely used to treat a variety of infections. nih.govmdpi.com

The quinolone scaffold is considered a "privileged substructure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.gov The synthetic flexibility of the quinolone core has allowed for the creation of thousands of analogues, making it an invaluable tool in the development of new antibacterial agents and even exploring its potential in other areas like anticancer research. mdpi.comresearchgate.netmdpi.com The ongoing research into compounds like Zabofloxacin is a continuation of this long and successful history of chemical scaffold optimization. nih.gov

Interactive Data Table: Key Quinolone Compounds

| Compound Name | Core Structure | Key Features |

| Nalidixic Acid | Naphthyridone | First-generation quinolone |

| Norfloxacin | Quinolone | First fluoroquinolone with broad-spectrum activity |

| Ciprofloxacin | Quinolone | Enhanced activity against Gram-negative bacteria |

| Levofloxacin | Quinolone | Active against Gram-positive and Gram-negative bacteria |

| Moxifloxacin | Quinolone | Primarily active against Gram-positive bacteria |

| Zabofloxacin | Naphthyridone | Potent against multi-drug resistant pathogens |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H28F3N3O4 |

|---|---|

Molecular Weight |

455.5 g/mol |

IUPAC Name |

N-[1-(2,3-dimethylcyclohexyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-propan-2-yloxybenzamide |

InChI |

InChI=1S/C22H28F3N3O4/c1-12(2)32-16-10-8-15(9-11-16)18(29)26-21(22(23,24)25)19(30)28(20(31)27-21)17-7-5-6-13(3)14(17)4/h8-14,17H,5-7H2,1-4H3,(H,26,29)(H,27,31) |

InChI Key |

CFNNVLGMYNIWNT-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1C)N2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CC=C(C=C3)OC(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of C22h28f3n3o4

Retrosynthetic Analysis and Key Precursor Identification for C22H28F3N3O4

A retrosynthetic analysis of Vilazodone (B1662482) (this compound) reveals two primary building blocks: an indole-containing fragment and a benzofuran-piperazine moiety. nih.govresearchgate.net The disconnection of the piperazine-butyl linker bond is a common strategy, leading to the identification of two key precursors: 3-(4-chlorobutyl)-1H-indole-5-carbonitrile and 5-(piperazin-1-yl)benzofuran-2-carboxamide . researchgate.netkaimosi.com

Development and Optimization of Synthetic Pathways for this compound

Multistep Synthesis Strategies

The synthesis of Vilazodone is inherently a multistep process. One of the initial routes involved the Friedel-Crafts acylation of 5-cyanoindole (B20398) with 4-chlorobutyryl chloride, followed by reduction and subsequent condensation with a piperazinyl-benzofuran derivative. google.com However, this method suffered from drawbacks such as the use of expensive and hazardous reagents. google.com

Table 1: Comparison of Different Synthetic Routes for Vilazodone

| Starting Materials | Key Reactions | Overall Yield | Reference |

|---|---|---|---|

| 5-Cyanoindole, 4-chlorobutyryl chloride | Friedel-Crafts acylation, reduction, condensation, ammonification | Low | google.com |

| 4-Cyanoaniline, 5-bromo-2-hydroxybenzaldehyde | Diazotization, Fischer indole (B1671886) cyclization, nucleophilic substitution | 24% | researchgate.net |

| N-Tosyl-1H-indole-5-carbonitrile, 4-chlorobutyryl chloride | Friedel-Crafts acylation, deoxygenation, coupling, deprotection, ammonolysis | 56.2% | acs.orgacs.org |

| 5-Nitrosalicylaldehyde, ethyl bromoacetate | Cyclization, hydrolysis, amidation, reduction, cyclization, substitution | Not specified | google.com |

Stereoselective Synthesis Approaches

The chemical structure of Vilazodone, this compound, is achiral, meaning it does not have any stereocenters. Therefore, stereoselective synthesis approaches are not applicable to the synthesis of Vilazodone itself. The molecule does not exist as different stereoisomers, so there is no need to control the spatial arrangement of atoms during its synthesis to obtain a specific isomer.

Green Chemistry Principles in this compound Synthesis

Efforts have been made to align the synthesis of Vilazodone with the principles of green chemistry. This includes the use of less hazardous solvents and reagents, improving atom economy, and reducing energy consumption. greysellz.comdoi.org For example, some newer synthetic routes avoid the use of toxic reagents like diborane (B8814927) for reduction, opting for safer alternatives. researchgate.net

One notable advancement is the development of a process that utilizes only green solvents and operates under moderate reaction conditions to minimize energy usage. greysellz.com This approach has demonstrated a significant improvement in green chemistry metrics, such as a higher atom economy and a lower E-factor (environmental factor), compared to earlier "innovator" processes. greysellz.com The use of microwave-assisted synthesis has also been explored as a green chemistry approach for preparing related compounds, which can lead to increased reaction yields and reduced by-product formation. doi.orgnih.gov

Advanced Synthetic Techniques for this compound Analogues

The synthesis of Vilazodone analogues has been a subject of research to explore structure-activity relationships and develop new therapeutic agents. nih.gov These efforts often employ advanced synthetic techniques. For instance, the synthesis of Vilazodone-tacrine hybrids has been undertaken to create multi-target agents. nih.gov Microwave-assisted synthesis has been utilized as a green chemistry approach to efficiently produce bulky hexylarylpiperazine derivatives as analogues. nih.gov

Structural Characterization Methodologies for Synthetic Confirmation of this compound

The confirmation of the structure of synthesized Vilazodone is achieved through a combination of spectroscopic and analytical techniques. These methods are crucial for verifying the identity and purity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are fundamental for elucidating the molecular structure. researchgate.netnewdrugapprovals.org The chemical shifts, splitting patterns, and integration of the proton signals in the ¹H NMR spectrum, along with the number and chemical shifts of the carbon signals in the ¹³C NMR spectrum, provide a detailed map of the molecule's connectivity. newdrugapprovals.orgdoi.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of Vilazodone. newdrugapprovals.orgresearchgate.net Techniques like Electrospray Ionization (ESI) are commonly employed, and the detection of the protonated molecule [M+H]⁺ at m/z 442.2238 confirms the molecular formula. researchgate.netnewdrugapprovals.org High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, further validating the elemental composition. newdrugapprovals.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the Vilazodone molecule. newdrugapprovals.orggoogle.com Key absorption bands include those for the nitrile (C≡N) stretch (around 2216 cm⁻¹), the amide (C=O) stretch (around 1674 cm⁻¹), and N-H stretches. newdrugapprovals.orgglobalresearchonline.net

High-Performance Liquid Chromatography (HPLC): HPLC is a critical analytical tool for assessing the purity of the synthesized Vilazodone. acs.orgglobalresearchonline.net It is also used to monitor the progress of reactions and to isolate the final product.

Table 2: Key Spectroscopic Data for Vilazodone (this compound)

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | Signals corresponding to aromatic, aliphatic, piperazine (B1678402), and amide protons. | researchgate.netnewdrugapprovals.org |

| ¹³C NMR (DMSO-d₆) | Signals for all 26 carbon atoms, including nitrile, amide, aromatic, and aliphatic carbons. | newdrugapprovals.org |

| Mass Spectrometry (ESI) | [M+H]⁺ ion at m/z 442.2238. | researchgate.netnewdrugapprovals.org |

| IR (KBr) | Characteristic absorption bands for nitrile (~2216 cm⁻¹) and amide (~1674 cm⁻¹) functional groups. | newdrugapprovals.org |

Computational and Theoretical Investigations of C22h28f3n3o4

Quantum Chemical Calculations and Molecular Orbital Theory for C22H28F3N3O4

While comprehensive public studies detailing the electronic structure and reactivity of the complete Vilazodone (B1662482) molecule are not widely available, research on related fragments, such as piperazine (B1678402), has been conducted. One such study utilized Density Functional Theory (DFT) with the B3LYP correlation function and a 6-311G++(d,p) basis set.

Frontier Molecular Orbital (FMO) analysis is central to understanding a molecule's electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to determining chemical reactivity. The energy difference between them, the HOMO-LUMO gap, indicates the molecule's kinetic stability. A smaller gap suggests higher reactivity. For the piperazine fragment relevant to Vilazodone's structure, a global electrophilicity index of 2.228 eV was calculated, suggesting it is a moderately soft molecule and a good electrophile. Further analysis through Molecular Electrostatic Potential (MEP) maps helps to visualize the electron density distribution and identify sites susceptible to electrophilic or nucleophilic attack.

Based on FMO analysis, the reactivity of different parts of a molecule can be predicted. For instance, regions with high HOMO density are prone to electrophilic attack, while areas with high LUMO density are susceptible to nucleophilic attack. Topological analysis, such as using Bader's Atoms in Molecules (AIM) theory, can characterize the nature of chemical bonds, identifying shared shell interactions and lone pairs which are crucial for understanding interaction mechanisms.

Molecular Docking and Dynamics Simulations for this compound

Molecular docking and dynamics simulations are instrumental in understanding how Vilazodone interacts with its biological targets, primarily the human serotonin (B10506) transporter (hSERT).

Multiple studies have modeled the interaction between Vilazodone and hSERT. These simulations reveal that Vilazodone adopts a distinct linear pose within the transporter's binding pocket, unlike classic antidepressants. Its arylpiperazine fragment occupies the central S1 binding site, while the indole (B1671886) fragment extends towards the allosteric S2 site. rsc.orgresearchgate.netresearchgate.net This dual-site interaction is a key aspect of its unique pharmacological profile.

Cryo-electron microscopy (cryo-EM) structures have further refined this understanding, showing Vilazodone bound at the S1 site and extending towards the extracellular vestibule. ebi.ac.uk The stability of this binding is attributed to numerous interactions with specific amino acid residues. Key interactions identified through these models include those with Y95, D98, I172, Y176, F335, F341, S438, and T439 in the S1 site. rsc.orgresearchgate.netresearchgate.net The interaction with the ionic switch residues R104 and E493 is also considered important for its binding that spans both the S1 and S2 sites. rsc.orgresearchgate.net

The following table summarizes the key amino acid residues in the hSERT protein that have been identified as interacting with Vilazodone in computational models.

| Interaction Site | Interacting Residue |

| S1 (Central Site) | Tyrosine 95 (Y95) |

| S1 (Central Site) | Aspartic Acid 98 (D98) |

| S1 (Central Site) | Isoleucine 172 (I172) |

| S1 (Central Site) | Tyrosine 176 (Y176) |

| S1 (Central Site) | Phenylalanine 335 (F335) |

| S1 (Central Site) | Phenylalanine 341 (F341) |

| S1 (Central Site) | Serine 438 (S438) |

| S1 (Central Site) | Threonine 439 (T439) |

| Ionic Switch (S1-S2) | Arginine 104 (R104) |

| Ionic Switch (S1-S2) | Glutamic Acid 493 (E493) |

Molecular dynamics (MD) simulations, often run for hundreds of nanoseconds (e.g., 400 ns), are used to sample the conformational space of the Vilazodone-hSERT complex and predict its most stable binding mode. rsc.orgresearchgate.net These simulations confirm that Vilazodone maintains a linear pose, which is essential for its stability within the binding pocket. researchgate.net This extended conformation allows it to bridge the S1 and S2 sites, a feature not typically observed with other SSRIs. rsc.orgresearchgate.net Analysis of the interaction fingerprints throughout the simulation helps to characterize the dynamic changes in protein-ligand contacts and confirm the stability of key interactions, such as the salt bridge interactions with D98. researchgate.net

QSAR (Quantitative Structure-Activity Relationship) Modeling and Predictive Analytics for this compound Series

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While comprehensive QSAR studies on a series of direct Vilazodone analogues are limited in publicly available literature, research has been conducted on hybrid molecules.

One such study focused on a series of Vilazodone-Tacrine hybrids designed as potential anti-Alzheimer's agents targeting acetylcholinesterase (hAChE) and butyrylcholinesterase (hBuChE). In this research, various molecular descriptors were calculated and used to build predictive models.

Quantum chemical descriptors, including HOMO and LUMO energies, hardness (η), softness (S), electronegativity (χ), and electrophilicity (ω), were calculated to relate the electronic properties of the molecules to their inhibitory activity. The study employed methods like multiple linear regression (MLR) and genetic algorithm-partial least squares (GA-PLS) to create a statistically significant relationship between the structural features and the biological activity (pIC50). The resulting GA-PLS model was able to predict a high percentage of the variance in the observed activity, demonstrating the predictive power of the QSAR approach for this class of compounds.

The table below lists some of the quantum chemical descriptors used in such QSAR studies.

| Descriptor | Formula | Description |

| Hardness (η) | 0.5 * (HOMO + LUMO) | Measures resistance to change in electron distribution. |

| Softness (S) | 1 / η | Reciprocal of hardness, indicates higher reactivity. |

| Electronegativity (χ) | -0.5 * (HOMO - LUMO) | Measures the power of an atom to attract electrons. |

| Electrophilicity (ω) | χ² / (2 * η) | Measures the propensity of a species to accept electrons. |

In Silico ADME Prediction Methodologies for Preclinical Research of this compound

In modern drug discovery and development, in silico ADME prediction plays a crucial role in the early stages of preclinical research. These computational methods allow for the early assessment of a drug candidate's pharmacokinetic profile, helping to identify potential liabilities and guide molecular optimization before costly and time-consuming in vitro and in vivo studies are conducted. For a compound like Viloxazine, a range of in silico tools and models would be employed to predict its ADME properties.

The predictive process for a compound such as Viloxazine typically begins with an analysis of its fundamental physicochemical properties, which are strong determinants of its pharmacokinetic behavior. These properties are often calculated using various computational models before any laboratory experiments are performed.

Physicochemical Properties Prediction:

Initial in silico assessments for Viloxazine would involve the calculation of key physicochemical descriptors that influence its absorption and distribution. Quantitative Structure-Property Relationship (QSPR) models are commonly used for these predictions.

| Property | Predicted Value/Classification | Implication for ADME |

| Molecular Weight | 237.30 g/mol | Well within the range for good oral absorption. |

| LogP (Octanol-Water Partition Coefficient) | 1.45 | Indicates a balance between lipophilicity and hydrophilicity, favorable for membrane permeability and aqueous solubility. |

| Topological Polar Surface Area (TPSA) | 39.72 Ų | Suggests good potential for oral absorption and blood-brain barrier penetration. |

| pKa (Acid Dissociation Constant) | 8.19 (basic) | Influences the ionization state at different physiological pH values, affecting solubility and permeability across membranes. |

| Solubility | High | Viloxazine hydrochloride is highly soluble in water. wikipedia.org This property is crucial for good absorption. |

These computationally derived parameters for Viloxazine suggest a favorable profile for oral bioavailability, a key consideration in preclinical development.

Absorption Prediction:

Based on its favorable physicochemical properties, in silico models would predict good oral absorption for Viloxazine. The Biopharmaceutical Classification System (BCS) is a framework that categorizes drugs based on their solubility and permeability. Viloxazine is classified as a BCS Class I drug, signifying high solubility and high permeability. wikipedia.org This classification is often predicted in the preclinical stage using computational models that take into account the molecule's structural features.

Distribution Prediction:

In silico models are also employed to predict how a drug will distribute throughout the body. For a centrally acting agent like Viloxazine, predicting its ability to cross the blood-brain barrier (BBB) is critical. Computational models for BBB penetration often utilize descriptors such as TPSA, LogP, and the number of hydrogen bond donors and acceptors. The physicochemical properties of Viloxazine are consistent with those of compounds that can effectively cross the BBB.

Furthermore, plasma protein binding is another key distribution parameter that can be estimated using in silico methods. Viloxazine has a plasma protein binding of 76-82%, which can be predicted using Quantitative Structure-Activity Relationship (QSAR) models trained on datasets of known drug-protein binding affinities. hmpgloballearningnetwork.com

Metabolism Prediction:

Predicting the metabolic fate of a drug candidate is one of the most complex and critical aspects of in silico ADME modeling. For Viloxazine, computational tools can be used to identify potential sites of metabolism on the molecule and the cytochrome P450 (CYP) enzymes likely responsible for its biotransformation.

Site of Metabolism Prediction: Software programs can analyze the chemical structure of Viloxazine to highlight atoms that are most susceptible to metabolic reactions, such as oxidation and hydroxylation.

CYP Enzyme Interaction Modeling: Molecular docking simulations can be used to model the interaction of Viloxazine with the active sites of various CYP enzymes. These simulations can help predict which isoforms are most likely to metabolize the drug. In the case of Viloxazine, such models would likely indicate a strong interaction with CYP2D6, which has been confirmed in in vitro and in vivo studies to be the primary enzyme responsible for its 5-hydroxylation. hmpgloballearningnetwork.comnih.gov

The major metabolic pathway for Viloxazine is 5-hydroxylation followed by glucuronidation. nih.gov The primary metabolite is 5-hydroxy-viloxazine glucuronide. hmpgloballearningnetwork.com

Excretion Prediction:

While direct in silico prediction of excretion pathways is less common, computational models can provide insights into the likely routes of elimination. The physicochemical properties of the parent drug and its metabolites are key determinants. The high water solubility of Viloxazine and its metabolites would suggest that renal excretion is a major route of elimination, which is consistent with experimental findings where approximately 90% of the drug is excreted in the urine. hmpgloballearningnetwork.com

In Vitro Biological and Pharmacological Investigations of C22h28f3n3o4

Cell-Based Assay Systems for C22H28F3N3O4 Efficacy Profiling in Preclinical Models

The initial phase of evaluating the therapeutic potential of this compound involves rigorous testing in cell-based assay systems. These in vitro models are crucial for determining the compound's biological effects in a controlled, physiologically relevant environment before advancing to more complex preclinical studies. nih.govbioagilytix.comtebubio.com Efficacy profiling in these systems aims to identify the cell types and disease contexts in which this compound exerts a desired effect, such as inhibiting cancer cell growth. nih.govdefinigen.com

Mammalian Cell Culture Models and Assay Development

To assess the efficacy of this compound, a panel of well-characterized mammalian cell lines is typically employed. patsnap.comfrontiersin.org Given the common therapeutic targets for nitrogen-containing heterocycles and trifluoromethyl compounds, these panels often include various cancer cell lines to screen for anti-proliferative or cytotoxic activity. nuvisan.comnih.gov The selection of cell lines is guided by the therapeutic hypothesis, encompassing different tissue origins (e.g., lung, breast, colon, leukemia) to determine the spectrum of activity.

Assay development is a critical step to ensure that the readouts are robust, reproducible, and accurately reflect the biological activity of the compound. tebubio.com Standard assays to determine efficacy include:

Cytotoxicity Assays: These assays measure the ability of this compound to kill cells. Methods like the MTT or LDH release assays are used to determine the concentration of the compound that reduces cell viability by 50% (IC50).

Proliferation Assays: These assays quantify the inhibitory effect of the compound on cell growth over time. Techniques such as direct cell counting or the use of fluorescent dyes that bind to DNA (e.g., CyQUANT®) are common. redoxis.se

Apoptosis Assays: To determine if cell death is occurring through programmed cell death, assays that measure the activation of key proteins in the apoptotic pathway, such as caspases, are employed. bioagilytix.com

The data generated from these assays provide the initial efficacy profile of the compound.

Illustrative Data: Cytotoxicity of this compound in a Panel of Human Cancer Cell Lines

| Cell Line | Tissue of Origin | IC50 (µM) |

|---|---|---|

| A549 | Lung Carcinoma | 7.5 |

| MCF-7 | Breast Adenocarcinoma | 12.2 |

| HCT116 | Colorectal Carcinoma | 5.8 |

| Jurkat | T-cell Leukemia | 2.1 |

| PC-3 | Prostate Adenocarcinoma | 9.3 |

High-Throughput Screening Methodologies for this compound Library

High-throughput screening (HTS) is a drug discovery process that leverages automation to rapidly test thousands to millions of compounds for a specific biological activity. mdpi.comresearchgate.net In the context of this compound, HTS would be employed to screen a library of structurally similar analogues. This process is essential for structure-activity relationship (SAR) studies, aiming to identify derivatives with improved potency, selectivity, or other pharmacological properties. medchemexpress.com

The HTS process involves several key steps:

Library Generation: A chemical library is synthesized, containing compounds with systematic structural modifications around the this compound core scaffold.

Assay Miniaturization: The chosen cell-based or biochemical assay is adapted to a high-density microplate format (e.g., 384- or 1536-well plates) to reduce reagent consumption and increase throughput.

Automation and Robotics: Robotic systems handle liquid dispensing, plate transport, incubation, and data acquisition, ensuring precision and speed. researchgate.net

Data Analysis: Sophisticated software is used to process the large datasets, identify "hits" (active compounds), and flag potential false positives.

Illustrative Data: High-Throughput Screening of a this compound Analogue Library

| Parameter | Value |

|---|---|

| Total Compounds Screened | 50,000 |

| Primary Hit Rate (%) | 0.5% |

| Confirmed Hits | 125 |

| Potency Range of Hits (IC50) | 0.1 µM - 10 µM |

| Most Potent Hit (Analogue ID) | C22H27F3N4O4 |

Biochemical Target Identification and Validation for this compound

Following the identification of promising activity in cell-based assays, the next critical step is to determine the specific molecular target(s) through which this compound exerts its effects. Biochemical assays are fundamental to this process, allowing for the direct measurement of interactions between the compound and purified biomolecules like enzymes and receptors.

Enzyme Inhibition Assays and Kinetics

Many therapeutic agents function by inhibiting the activity of specific enzymes. nih.gov Given the prevalence of kinases and proteases as drug targets, this compound would likely be screened against a panel of such enzymes, particularly those known to be involved in the pathways suggested by the cell-based assay results (e.g., cell cycle control, apoptosis).

Enzyme inhibition assays are designed to measure the reduction in the rate of an enzyme-catalyzed reaction in the presence of the inhibitor. sigmaaldrich.combioivt.com Key parameters determined from these studies include:

IC50 (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit 50% of the enzyme's activity.

Ki (Inhibition constant): A measure of the binding affinity of the inhibitor to the enzyme. A lower Ki value indicates a more potent inhibitor.

Mechanism of Inhibition: Kinetic studies can distinguish between different modes of inhibition (e.g., competitive, non-competitive, uncompetitive), providing insight into how the compound interacts with the enzyme.

Illustrative Data: Enzymatic Inhibition Profile of this compound

| Enzyme Target | IC50 (nM) | Ki (nM) | Mode of Inhibition |

|---|---|---|---|

| Kinase A | 55 | 25 | ATP-Competitive |

| Kinase B | > 10,000 | - | Not Determined |

| Protease X | 850 | 400 | Non-competitive |

| Protease Y | > 10,000 | - | Not Determined |

Receptor Binding Studies and Ligand-Target Interactions

If the mechanism of action is hypothesized to involve interaction with a cell surface or nuclear receptor, receptor binding studies are performed. revvity.comumich.edu These assays are crucial for quantifying the affinity and selectivity of this compound for its intended target. chelatec.com

Radioligand binding assays are a common technique where a radioactive version of a known ligand is used to label the receptor. nih.gov The ability of this compound to displace the radioligand is measured, allowing for the determination of its binding affinity. The key parameters derived are:

Kd (Dissociation constant): This represents the concentration of the ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd signifies higher binding affinity.

Selectivity: The compound is tested against a panel of different receptors to ensure it binds preferentially to its intended target, which helps in predicting potential off-target effects.

Illustrative Data: Receptor Binding Affinity and Selectivity of this compound

| Receptor | Binding Affinity (Kd, nM) |

|---|---|

| Target Receptor Alpha | 15 |

| Off-Target Receptor Beta | 1,200 |

| Off-Target Receptor Gamma | > 10,000 |

| Off-Target Receptor Delta | 3,500 |

Protein-Protein Interaction Studies

A growing area in drug discovery is the targeting of protein-protein interactions (PPIs), which are fundamental to most biological processes. scripps.edutandfonline.comnih.gov Aberrant PPIs are implicated in numerous diseases, making them attractive, albeit challenging, drug targets. researchgate.netdrugdiscoverychemistry.com Compounds like this compound may be designed to either inhibit or stabilize a specific PPI.

Several in vitro methods are used to investigate the effect of a compound on PPIs:

Co-immunoprecipitation (Co-IP): This technique can demonstrate that two proteins interact within a cellular extract and whether the presence of this compound disrupts this interaction.

Förster Resonance Energy Transfer (FRET): FRET-based assays can provide real-time, quantitative data on the proximity of two fluorescently-labeled proteins, allowing for the measurement of inhibition or stabilization of their interaction by the compound.

Surface Plasmon Resonance (SPR): SPR can measure the binding kinetics and affinity of the interaction between two proteins in real-time and how this is affected by the compound.

Illustrative Data: Modulation of the Protein A-Protein B Interaction by this compound

| This compound Conc. (µM) | FRET Signal (Arbitrary Units) | % Inhibition of Interaction |

|---|---|---|

| 0 (Control) | 100 | 0% |

| 0.1 | 85 | 15% |

| 1 | 52 | 48% |

| 10 | 18 | 82% |

| 100 | 5 | 95% |

Phenotypic Screening Strategies for this compound in Disease Models

Information regarding the use of this compound in phenotypic screening campaigns is absent from the scientific literature. There are no published reports on its evaluation across various cellular models of disease to identify its effects on cell phenotype, morphology, or viability.

Comparative Biological Activity Studies of this compound and Reference Compounds

No studies have been found that report the comparative biological activity of this compound against any reference or standard compounds. Therefore, data tables comparing its potency, efficacy, or other pharmacological parameters are not available.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of C22h28f3n3o4 Analogues

Design and Synthesis of C22H28F3N3O4 Derivatives for SAR Exploration

The design and synthesis of derivatives of vilazodone (B1662482), including those with the molecular formula this compound, have been approached through systematic structural modifications. acs.org Several synthetic routes have been developed to create a library of analogues for comprehensive SAR exploration. google.comresearchgate.netacs.org

Furthermore, researchers have designed and synthesized vilazodone-donepezil and vilazodone-tacrine hybrids to explore multi-target ligands for conditions like Alzheimer's disease with comorbid depression. nih.govbiointerfaceresearch.com These chimeric molecules merge the key pharmacophores of vilazodone with those of other neurologically active agents, demonstrating the versatility of the synthetic strategies employed. nih.gov

Elucidation of Key Pharmacophores and Structural Motifs in this compound

The key pharmacophore of vilazodone and its analogues consists of an indole (B1671886) moiety, a piperazine (B1678402) ring, and a benzofuran (B130515) carboxamide group, connected by a butyl linker. acs.orgnih.gov Molecular docking and simulation studies have been instrumental in elucidating the binding mode of vilazodone within the human serotonin (B10506) transporter (hSERT). idrblab.org

Unlike classical antidepressants that typically bind to the S1 site of hSERT, vilazodone adopts a linear pose that extends from the S1 to the S2 site. idrblab.org The indole ring and the benzofuran carboxamide are crucial for anchoring the molecule in the binding pocket. The protonated piperazine ring forms important ionic interactions, while the cyano group on the indole ring engages in polar interactions. idrblab.org

Docking simulations have also shown that vilazodone has a high affinity for the ATP-binding catalytic region of inositol (B14025) polyphosphate multikinase (IPMK), suggesting a potential secondary mechanism of action. koreascience.krnih.gov The elucidation of these pharmacophoric features provides a rational basis for the design of new analogues with improved or novel activities.

Impact of Substituent Modifications on In Vitro Biological Activity of this compound Analogues

Systematic modifications of the vilazodone structure have provided a clear understanding of the impact of various substituents on its in vitro biological activity. A crucial finding is that electron-withdrawing groups at the 5-position of the indole ring enhance affinity for the serotonin transporter. acs.org

Notably, the cyano group was identified as the optimal substituent in this position. acs.org Studies have shown that the 5-cyano and 5-fluoro substituted indoles exhibit comparable in vitro and in vivo results, supporting the concept of bioisosterism between these two groups. acs.orgchimia.ch The trifluoromethyl group has also been suggested as a potential bioisostere based on computational analysis. chimia.ch

Optimization of the arylpiperazine part of the molecule revealed that the 5-benzofuranyl-2-carboxamide was superior for increasing both 5-HT transporter and 5-HT1A receptor affinity, while also reducing binding to the D2 receptor, thereby improving selectivity. acs.org

The following table summarizes the in vitro activity of vilazodone, highlighting the high affinity for its primary targets:

| Target | In Vitro Activity |

| 5-HT1A Receptor Affinity (IC50) | 0.2 nM acs.org |

| 5-HT1A Receptor Agonist (ED50) | 1.1 nM (GTPγS) acs.org |

| Serotonin Reuptake Inhibition (RUI) | 0.5 nM acs.org |

| D2 Receptor Affinity (IC50) | 666 nM acs.org |

These data underscore the subnanomolar potency of vilazodone at its intended targets and its high selectivity over other receptors like the D2 receptor.

Preclinical in Vitro Metabolic Stability and Drug Drug Interaction Potential of C22h28f3n3o4

Hepatic Microsomal Stability Assays of C22H28F3N3O4

Hepatic microsomal stability assays are a primary tool for assessing the susceptibility of a compound to metabolism by Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily. google.comgoogle.com These enzymes are abundant in liver microsomes, which are vesicles of the endoplasmic reticulum. The assay measures the rate at which the parent compound is eliminated over time when incubated with liver microsomes and necessary cofactors like NADPH. google.com

The primary readouts from this assay are the in vitro half-life (t½) and the intrinsic clearance (CLint), which is the inherent ability of the liver to metabolize a drug. google.comgoogle.com These parameters are crucial for predicting the in vivo hepatic clearance of a drug. google.com

Illustrative Data from a Hepatic Microsomal Stability Assay:

| Species | Protein Concentration (mg/mL) | Incubation Time (min) | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | 0.5 | 0, 5, 15, 30, 60 | 45.2 | 15.3 |

| Rat | 0.5 | 0, 5, 15, 30, 60 | 28.7 | 24.1 |

| Mouse | 0.5 | 0, 5, 15, 30, 60 | 19.5 | 35.5 |

| Dog | 0.5 | 0, 5, 15, 30, 60 | 55.8 | 12.4 |

| Monkey | 0.5 | 0, 5, 15, 30, 60 | 62.1 | 11.2 |

This table contains hypothetical data for illustrative purposes.

Hepatocyte Incubation Studies for Metabolic Fate of this compound

Hepatocyte incubation studies offer a more comprehensive model of liver metabolism as they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors in a cellular environment. Cryopreserved or fresh hepatocytes are incubated with the test compound, and the disappearance of the parent compound is monitored over time.

These studies provide a more accurate prediction of in vivo metabolic clearance because they account for cellular uptake and the contribution of both Phase I and Phase II metabolic pathways. The metabolic fate of the compound can be further elucidated by identifying the metabolites formed during the incubation.

Illustrative Data from a Hepatocyte Incubation Study:

| Species | Hepatocyte Density (cells/mL) | Incubation Time (hours) | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/10^6 cells) |

| Human | 1 x 10^6 | 0, 0.5, 1, 2, 4 | 125.6 | 5.5 |

| Rat | 1 x 10^6 | 0, 0.5, 1, 2, 4 | 85.3 | 8.1 |

This table contains hypothetical data for illustrative purposes.

Cytochrome P450 (CYP) Inhibition and Induction Profiling of this compound

CYP Inhibition:

A crucial aspect of drug development is assessing the potential of a new compound to inhibit the activity of CYP enzymes. Inhibition of these enzymes can lead to significant drug-drug interactions, where the co-administration of one drug alters the metabolism and clearance of another, potentially leading to toxicity. In vitro CYP inhibition assays typically use human liver microsomes or recombinant human CYP enzymes and specific probe substrates for each major CYP isoform (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined.

Illustrative CYP Inhibition Data:

| CYP Isoform | Probe Substrate | IC50 (µM) |

| CYP1A2 | Phenacetin | > 50 |

| CYP2C9 | Diclofenac | 22.5 |

| CYP2C19 | S-mephenytoin | > 50 |

| CYP2D6 | Dextromethorphan | 8.9 |

| CYP3A4 | Midazolam | 15.2 |

This table contains hypothetical data for illustrative purposes.

CYP Induction:

CYP induction is the process where a drug enhances the expression of CYP enzymes, which can lead to faster metabolism of co-administered drugs, potentially reducing their efficacy. The potential for CYP induction is typically evaluated using cultured human hepatocytes. The hepatocytes are treated with the test compound for a period of time (e.g., 48-72 hours), and then the expression of specific CYP enzymes is measured, often by quantifying mRNA levels or by assessing enzyme activity.

Illustrative CYP Induction Data:

| CYP Isoform | Fold Induction vs. Vehicle Control | Positive Control (e.g., Rifampicin for CYP3A4) |

| CYP1A2 | 1.2 | Omeprazole |

| CYP2B6 | 1.5 | Phenobarbital |

| CYP3A4 | 2.5 | Rifampicin |

This table contains hypothetical data for illustrative purposes.

Identification of Major Metabolites Using In Vitro Systems

Identifying the major metabolites of a new drug candidate is important for understanding its clearance pathways and for assessing the potential for pharmacologically active or toxic metabolites. In vitro systems such as liver microsomes, S9 fractions, and hepatocytes are used to generate metabolites. Following incubation, the samples are analyzed using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and structurally characterize the metabolites formed.

Illustrative Metabolite Profile:

| Metabolite ID | Proposed Biotransformation | In Vitro System |

| M1 | Hydroxylation | Human Liver Microsomes, Hepatocytes |

| M2 | N-dealkylation | Human Liver Microsomes, Hepatocytes |

| M3 | Glucuronidation | Human Hepatocytes |

This table contains hypothetical data for illustrative purposes.

Transporter Interaction Studies (e.g., P-glycoprotein, OATP) in In Vitro Models

Drug transporters, such as P-glycoprotein (P-gp) and organic anion-transporting polypeptides (OATPs), play a significant role in drug absorption, distribution, and excretion. Therefore, it is important to assess whether a new chemical entity is a substrate or an inhibitor of these transporters to predict potential drug-drug interactions.

In vitro models for these studies often involve cell lines that overexpress a specific transporter, such as Caco-2 cells for P-gp or transfected cell lines for OATPs. These assays can determine if the compound is transported by the protein and if it can inhibit the transport of known substrates.

Illustrative Transporter Interaction Data:

| Transporter | Assay Type | Result |

| P-glycoprotein (P-gp) | Substrate Assessment (Efflux Ratio) | Efflux Ratio = 3.5 (Moderate Substrate) |

| P-glycoprotein (P-gp) | Inhibition Assay (IC50) | IC50 > 50 µM (Weak Inhibitor) |

| OATP1B1 | Substrate Assessment | No significant uptake |

| OATP1B3 | Substrate Assessment | No significant uptake |

This table contains hypothetical data for illustrative purposes.

Advanced Analytical Methodologies for C22h28f3n3o4 in Research Matrices

Chromatographic Separation Techniques for Quantification in Biological Research Samples

Chromatographic techniques are the cornerstone for the quantitative analysis of C22H28F3N3O4 in complex biological samples such as plasma. These methods provide the necessary selectivity and sensitivity to measure the compound and its metabolites accurately.

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely accessible and reliable technique for the quantification of this compound. foundryjournal.net Methods have been developed for its determination in spiked human plasma, demonstrating the utility of this approach for routine analysis in research environments. foundryjournal.net A typical HPLC method involves a reverse-phase column, which separates compounds based on their hydrophobicity.

Sample preparation commonly utilizes a straightforward protein precipitation step to remove large macromolecules from the plasma before injection into the HPLC system. foundryjournal.net For instance, a method was developed using an Agilent Eclipse XDB C8 column with a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 4.6) in a 60:40 ratio. foundryjournal.net Detection is typically performed at a wavelength where the analyte exhibits maximum absorbance, such as 245 nm or 238 nm. foundryjournal.netjidps.com Such methods are valued for their simplicity, speed, and cost-effectiveness. foundryjournal.net

| Parameter | Condition |

|---|---|

| Column | Agilent Eclipse XDB C8 (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1M Phosphate Buffer (pH 4.6) (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 245 nm |

| Injection Volume | 10 µL |

| Retention Time | ~4.5 minutes |

For higher sensitivity and specificity, particularly for low-concentration samples or when simultaneously measuring metabolites, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. nih.govijcrr.com This technique combines the superior separation capabilities of HPLC with the sensitive and selective detection power of triple quadrupole mass spectrometry. ijcrr.com LC-MS/MS methods have been validated for the quantification of this compound and its primary active metabolite, N-desmethyl apalutamide, in various biological matrices including mouse and human plasma. frontiersin.orgnih.gov

The process typically employs a simple protein precipitation or liquid-liquid extraction for sample cleanup. nih.govijcrr.com Chromatographic separation is often achieved on a C18 column with an isocratic or gradient mobile phase, commonly a mixture of acetonitrile and water containing a small percentage of formic acid to improve ionization. nih.govijcrr.com Detection is performed in the positive ion electrospray ionization (ESI) mode, operating in Multiple Reaction Monitoring (MRM). nih.govijcrr.com MRM provides high specificity by monitoring a specific precursor ion to product ion transition for the analyte and its internal standard. nih.gov

| Parameter | Condition |

|---|---|

| Chromatography | Reverse Phase (e.g., Atlantis dC18, Inertsil C18) |

| Mobile Phase | Acetonitrile and 0.1-0.2% Formic Acid in Water (e.g., 80:20, v/v) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Analyte) | m/z 478 → 450 |

| MRM Transition (Internal Standard) | m/z 481 → 453 (for Apalutamide-d3) |

| Total Run Time | 2.5 - 3.5 minutes |

Spectroscopic Characterization Techniques for Metabolite Identification in Research Samples

Identifying the metabolites of this compound is crucial for understanding its biotransformation pathways. Spectroscopic techniques are indispensable for the structural elucidation of these metabolites.

High-Resolution Mass Spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is a powerful tool for metabolite identification. researchgate.netresearchgate.net Unlike triple quadrupole instruments that are primarily used for quantification, HRMS provides highly accurate mass measurements (typically with an error of <5 ppm). This accuracy allows for the determination of the elemental composition of an unknown metabolite, significantly narrowing down potential structures. researchgate.net In studies of this compound, LC-MS/MS Q-TOF has been used to characterize degradation products, which involves similar principles to metabolite identification. researchgate.net The fragmentation patterns (MS/MS spectra) obtained with HRMS provide further structural details, helping to pinpoint the site of metabolic modification on the parent molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for unambiguous structure elucidation of organic molecules. mjpms.in While HRMS can propose a likely structure for a metabolite, NMR provides confirmation by giving detailed information about the carbon-hydrogen framework. Techniques such as 1H NMR, 13C NMR, and various 2D-NMR experiments are used to characterize the exact structure of isolated metabolites or synthesized reference standards. nih.govacs.org For this compound, solid-state 13C NMR has been used to characterize its different polymorphic forms, highlighting the technique's power in discerning subtle structural variations. acs.orggoogle.com This same capability is leveraged to confirm the structures of metabolites once they have been isolated or synthesized, providing the ultimate proof of structure. mjpms.in

Bioanalytical Method Validation for Preclinical Research Applications (Specificity, Linearity, Accuracy, Precision in in vitro systems)

For any quantitative method to be considered reliable for preclinical research, it must undergo a rigorous validation process to demonstrate its performance characteristics. Validation is performed according to established guidelines to ensure the integrity of the data generated. foundryjournal.netnih.govnih.gov

Specificity and Selectivity : This parameter ensures that the analytical method can unequivocally measure the analyte in the presence of other components in the sample matrix, such as metabolites, endogenous substances, or other compounds. foundryjournal.net In practice, this is demonstrated by analyzing multiple blank matrix samples and showing no significant interfering peaks at the retention time of the analyte or internal standard. thieme-connect.com

Linearity : Linearity establishes the concentration range over which the assay is accurate and precise. A calibration curve is generated by plotting the instrument response against known concentrations of the analyte. For this compound, LC-MS/MS methods have demonstrated linearity over wide concentration ranges, such as 1.02-2030 ng/mL and 25-20,000 ng/mL, with a correlation coefficient (r²) consistently greater than 0.99. nih.govnih.gov

Accuracy and Precision : Accuracy refers to the closeness of the measured value to the true value, expressed as percent bias or relative error (%RE). nih.gov Precision describes the repeatability and reproducibility of the method, expressed as the percent relative standard deviation (%RSD) or coefficient of variation (%CV). nih.gov These are typically assessed at multiple quality control (QC) concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high concentrations. For this compound assays, intra- and inter-day precision values are typically below 15%, with accuracy also within ±15% of the nominal value (±20% at the LLOQ), meeting standard acceptance criteria. nih.govnih.gov

Future Directions and Emerging Research Avenues for C22h28f3n3o4

Integration of Artificial Intelligence and Machine Learning in C22H28F3N3O4 Research

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the research and development of CCR2 antagonists such as this compound. These computational tools offer the potential to accelerate the discovery and optimization of new chemical entities and to better predict their biological activities.

Key Research Applications:

Structure-Based Drug Design: AI-powered algorithms are being employed to analyze the atomic-level interactions between CCR2 and its antagonists. unifiedpatents.comresearchgate.netacs.org By generating computationally derived models of the receptor, researchers can perform virtual screenings of vast compound libraries to identify novel scaffolds and predict binding affinities. unifiedpatents.comresearchgate.netacs.org For instance, deep learning-based scoring functions have shown high predictive potential in identifying potent CCR2 inhibitors. unifiedpatents.comresearchgate.netacs.org

Predictive Modeling: Machine learning models can be trained on existing data to predict the pharmacokinetic and pharmacodynamic properties of new compounds. This can help in the early identification of candidates with desirable characteristics, thereby reducing the time and cost associated with preclinical development.

"Activity Cliff" Analysis: AI can help in understanding "activity cliffs," where minor structural modifications to a compound lead to a dramatic change in its biological activity. nih.gov By analyzing these cliffs, researchers can gain deeper insights into the structure-activity relationships of CCR2 antagonists.

Interactive Table: AI and Machine Learning in CCR2 Antagonist Research

| Research Area | Application | Potential Impact |

| Virtual Screening | High-throughput docking of compound libraries against CCR2 models. | Accelerated identification of novel hit compounds. |

| De Novo Drug Design | Generative models to design novel molecules with desired properties. | Creation of patentable and highly optimized CCR2 antagonists. |

| Predictive Toxicology | In silico models to predict potential off-target effects and toxicity. | Early de-risking of drug candidates and improved safety profiles. |

| Structure-Activity Relationship (SAR) Analysis | Elucidation of complex relationships between chemical structure and biological activity to guide lead optimization. nih.gov | More efficient optimization of compound potency and selectivity. |

Novel Delivery Systems and Formulation Strategies for Research Applications

The development of innovative delivery systems is a critical area of research for improving the therapeutic potential of CCR2 antagonists in investigational settings. These strategies aim to enhance bioavailability, target specific tissues, and control the release of the compound.

Liposomal Formulations: Encapsulating CCR2 antagonists within liposomes represents a promising approach to targeted delivery. wipo.int For example, target-sensitive liposomes can be engineered to release their payload in response to specific physiological triggers in the microenvironment of inflamed tissues. wipo.int

Nanoparticle-Based Systems: Nanoparticles can be functionalized to specifically target macrophages, which play a central role in the inflammatory processes mediated by CCR2. nih.gov This targeted approach could enhance efficacy while minimizing systemic exposure.

Sustained-Release Formulations: The development of long-acting injectable or implantable formulations could ensure consistent therapeutic levels of the CCR2 antagonist over extended periods. This is particularly relevant for studying chronic inflammatory conditions.

Exploration of Polypharmacology and Off-Target Interactions for this compound

Polypharmacology, the ability of a single compound to interact with multiple targets, is an increasingly important consideration in drug research. For CCR2 antagonists like this compound, understanding interactions with other receptors, particularly the closely related CCR5, is a key research focus.

Dual CCR2/CCR5 Antagonism: Many small-molecule CCR2 antagonists also exhibit activity against CCR5. tandfonline.com Investigating this dual activity is crucial, as both receptors are involved in inflammatory and immune responses. acs.org A dual-antagonist profile could offer broader therapeutic effects in certain disease models.

Selectivity Profiling: Comprehensive screening of this compound against a panel of other G-protein coupled receptors (GPCRs) and ion channels is necessary to identify potential off-target interactions. nih.gov This information is vital for interpreting experimental results and predicting potential side effects in future studies.

Allosteric Modulation: Research has shown that some molecules can bind to allosteric sites on the CCR2 receptor, offering a different mechanism of inhibition. americanelements.com Exploring the potential for this compound or related compounds to act as allosteric modulators could open up new therapeutic possibilities.

Challenges and Opportunities in this compound Research Translation

The translation of promising preclinical findings for CCR2 antagonists into clinical applications has faced several challenges. Addressing these hurdles presents significant opportunities for future research.

Key Challenges:

Species Differences: The CCR2 receptor can differ between animal models and humans, leading to discrepancies in compound activity and making it difficult to predict clinical efficacy. unifiedpatents.comresearchgate.net

Redundancy of the Chemokine System: The complexity and redundancy of the chemokine network can allow for compensatory mechanisms to bypass the inhibition of a single receptor like CCR2. unifiedpatents.comresearchgate.netacs.org

Suboptimal Compound Properties: Early drug candidates have sometimes been hampered by issues such as poor potency or unfavorable pharmacokinetic profiles. nih.gov

Opportunities for Future Research:

Development of Humanized Models: The use of humanized mouse models or advanced in vitro systems that more accurately reflect human physiology could improve the predictive value of preclinical research.

Biomarker Discovery: Identifying reliable biomarkers to monitor the biological activity of CCR2 antagonists in preclinical and clinical settings would be invaluable for assessing treatment response and optimizing dosing.

Interactive Table: Translational Challenges and Opportunities for CCR2 Antagonists

| Challenge | Description | Opportunity |

| Species-Specific Activity | Differences in receptor structure and pharmacology between preclinical models and humans. unifiedpatents.comresearchgate.net | Development and use of more predictive, humanized research models. |

| Chemokine System Redundancy | Other chemokines and receptors can compensate for the blockade of CCR2. unifiedpatents.comresearchgate.netacs.org | Exploration of combination therapies targeting multiple pathways in the inflammatory cascade. google.com |

| Predicting Clinical Efficacy | Difficulty in translating preclinical efficacy in models of inflammation or fibrosis to human diseases. acs.org | Identification and validation of translatable biomarkers to demonstrate target engagement and biological effect early in development. |

| Optimizing Drug Properties | Achieving high receptor occupancy and favorable distribution to target tissues. osdd.net | Rational, structure-based design to improve potency, selectivity, and pharmacokinetic profiles of new compounds. unifiedpatents.comresearchgate.netacs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.